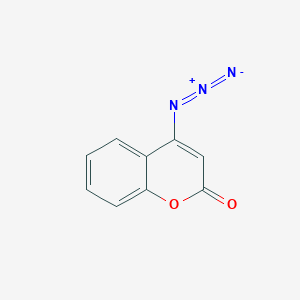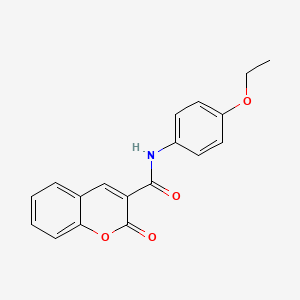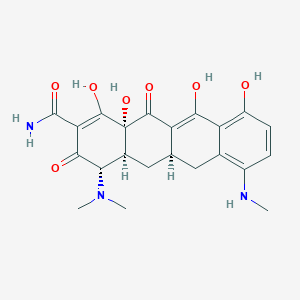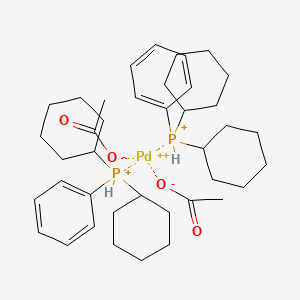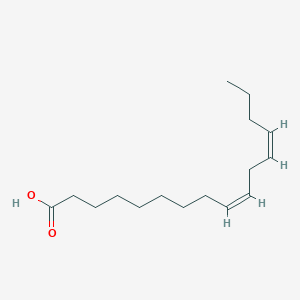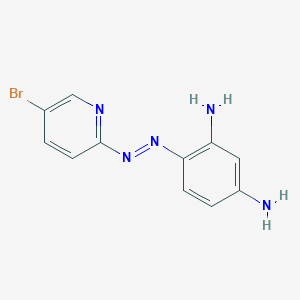![molecular formula C60H42F24FeN2P2 B3183015 (S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene CAS No. 494227-36-0](/img/structure/B3183015.png)
(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene
説明
The compound “(S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl)methyl]-1,1’-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene” is a type of ferrocenylphosphine ligand . These are a class of asymmetric ligands developed at Solvias in Basel, Switzerland . A unique feature of these bidentate ligands is the presence of a fixed phosphine moiety and a stereogenic, functionalized side chain, which can be easily modified to accommodate electronic and steric requirements .
Synthesis Analysis
Based on a versatile synthetic procedure starting with optically active ferrocenes of the type cpFecp (PR2) (*CH (CH3)X) [X = OAc or NR2], a variety of donor atoms can be introduced into the side chain .Chemical Reactions Analysis
These ferrocene based phosphine ligands have wide application in the stereoselective hydrogenation of substituted acetamidoacrylates, enol acetates, β-ketoesters and simple alkenes . They are also useful as a ligand in Pd-catalyzed C-N bond-forming reactions .Physical And Chemical Properties Analysis
The compound is an orange powder . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The molecular formula is C34H32F6FeP2 and the molecular weight is 672.41 .科学的研究の応用
Asymmetric Synthesis
This compound is a chiral ferrocenylphosphine ligand that plays a critical role in asymmetric synthesis, particularly in catalyzing reactions with transition metal complexes. The research by Hayashi et al. (1989) demonstrates the synthesis of new chiral ferrocenylphosphines with C2 symmetry, which are pivotal in asymmetric catalysis due to their ability to induce enantioselectivity in the synthesis of various organic compounds. The study underscores the importance of these ligands in enhancing the efficiency and selectivity of catalytic reactions (Hayashi et al., 1989).
Catalytic Applications in Hydrogenation and Cross-Coupling Reactions
The compound finds extensive use in catalytic applications, such as in the rhodium-catalyzed asymmetric hydrogenation of olefins and ketones, as detailed by Maienza et al. (1999). The study highlights its role in achieving excellent enantioselectivity, making it valuable for the synthesis of enantiomerically pure compounds essential in pharmaceuticals and agrochemicals (Maienza et al., 1999).
Synthesis and Characterization of Palladium Complexes
Research by Schulz et al. (2012) focuses on the synthesis and catalytic use of phosphinoferrocene amidosulfonates in palladium-catalyzed cyanation of aryl bromides, demonstrating the versatility of ferrocenylphosphine derivatives in facilitating diverse catalytic reactions in an aqueous medium. This highlights the compound's utility in promoting cross-coupling reactions, a cornerstone in constructing carbon-carbon bonds in organic synthesis (Schulz et al., 2012).
Structural and Electrochemical Studies
Studies also explore the structural characterization and electrochemical properties of ferrocenylphosphine ligands. For instance, the work by Kunchur et al. (2021) on the synthesis and structural characterization of new hemilabile ferrocenylbisphosphane demonstrates the structural diversity and potential electronic modulation offered by ferrocenylphosphines, which are beneficial for designing catalysts with improved activity and selectivity (Kunchur et al., 2021).
Safety And Hazards
The compound has a GHS07 safety classification . The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
InChI |
InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3;/t2*26-;/m11./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLZWHGISWCHOW-PMIUFOJNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H42F24FeN2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



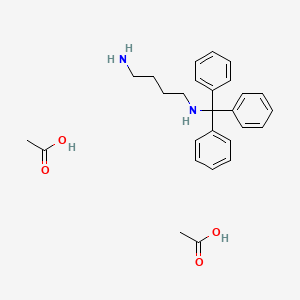
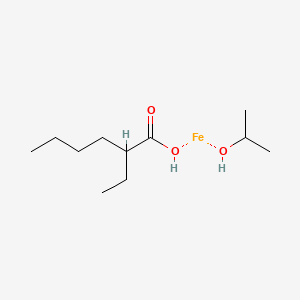
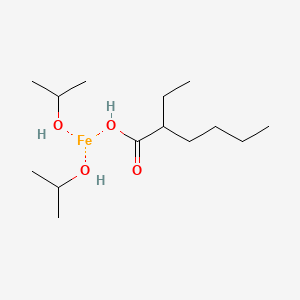
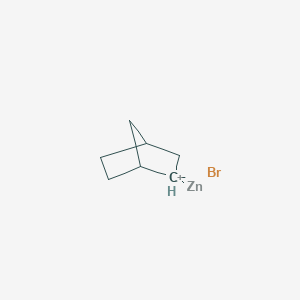

![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)
